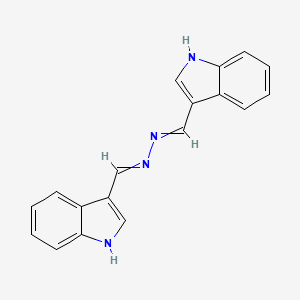

Indole-3-carboxaldehyde azine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole-3-carboxaldehyde azine, also known as this compound, is a useful research compound. Its molecular formula is C18H14N4 and its molecular weight is 286.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Anticancer Properties

Indole-3-carboxaldehyde azine and its derivatives have shown promise in the treatment of various cancers. Research indicates that these compounds can modulate key biochemical pathways involved in cancer progression, such as cell proliferation, apoptosis, and angiogenesis.

- Mechanism of Action : The compound acts as a kinase inhibitor, which is crucial since many cancers are driven by the dysregulation of kinase activity. For example, it has been noted that this compound can inhibit pathways involving Akt and nuclear factor kB (NF-kB), both of which play significant roles in cell survival and proliferation .

- Case Studies : A study highlighted the efficacy of this compound derivatives against pancreatic cancer cells, demonstrating their potential to induce apoptosis and inhibit tumor growth through the modulation of specific signaling pathways .

Biochemical Pathways

This compound is also involved in various biochemical pathways, particularly those related to amino acid metabolism.

- Association with Metabolites : Research has shown that levels of indole-3-carboxaldehyde are inversely related to inflammatory markers such as C-reactive protein (CRP), suggesting its role in modulating inflammation and metabolic disorders .

- Impact on Body Mass Index (BMI) : Studies indicate that indole metabolites, including indole-3-carboxaldehyde, are associated with BMI trajectories and cardiometabolic health, further emphasizing the compound's relevance in metabolic research .

Synthesis of Bioactive Compounds

This compound serves as a key intermediate for synthesizing various biologically active compounds.

- Synthetic Applications : It is utilized in the synthesis of analgesic agents, hypoglycemic agents, and inhibitors of tryptophan dioxygenase. These derivatives have shown potential as anticancer immunomodulators and possess antibacterial and antifungal properties .

- Analytical Applications : The compound has been explored for its utility in colorimetric sensing applications. For instance, it has been used to develop assays for quantifying carbidopa in anti-Parkinson drugs through selective condensation reactions .

Summary Table of Applications

属性

分子式 |

C18H14N4 |

|---|---|

分子量 |

286.3 g/mol |

IUPAC 名称 |

1-(1H-indol-3-yl)-N-(1H-indol-3-ylmethylideneamino)methanimine |

InChI |

InChI=1S/C18H14N4/c1-3-7-17-15(5-1)13(9-19-17)11-21-22-12-14-10-20-18-8-4-2-6-16(14)18/h1-12,19-20H |

InChI 键 |

OUAMYDYQMNKPLV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NN=CC3=CNC4=CC=CC=C43 |

Pictograms |

Irritant |

同义词 |

1,4-bis(3-indolyl)-2,3-diaza-1,3-butadiene |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。